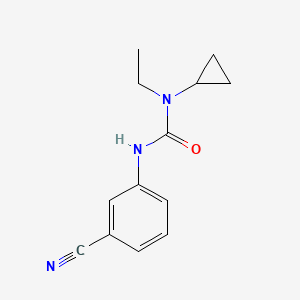![molecular formula C15H21BrN2O2 B7529518 N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)
N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide is not fully understood. However, it is believed to act as a ligand for various receptors, including the sigma-1 receptor and the dopamine transporter. By binding to these receptors, N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide may modulate neurotransmitter release and regulate dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide has also been shown to have analgesic effects, which may have implications for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide is its potential applications in drug development. Its ability to act as a ligand for various receptors makes it a promising candidate for the development of new drugs. However, one limitation of N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide. One direction is to further investigate its potential applications in drug development. Specifically, research could focus on developing drugs that target the sigma-1 receptor and the dopamine transporter using N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide as a starting point. Another direction is to investigate the mechanism of action of N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide in more detail. This could involve using techniques such as X-ray crystallography to determine the structure of the protein-ligand complex. Finally, future research could focus on improving the solubility of N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide, which would make it more useful in certain experiments.
Synthesemethoden
N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide can be synthesized using a multi-step process. First, 4-bromo-2-methylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methyl-1,3-oxazolidine to form the corresponding acid amide. Finally, the acid amide is reacted with methylamine to form N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide has potential applications in drug development due to its ability to act as a ligand for various receptors. It has been shown to have affinity for the sigma-1 receptor, which is involved in a variety of physiological functions, including the modulation of neurotransmitter release and the regulation of calcium homeostasis. N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide has also been shown to have affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-11-7-13(16)3-4-14(11)17-15(19)9-18(2)8-12-5-6-20-10-12/h3-4,7,12H,5-6,8-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLAVARHRZCILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN(C)CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7529440.png)
![2-[acetyl(methyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B7529447.png)

![1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529452.png)
![5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7529455.png)
![1-[(2-Methylcyclopropyl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529470.png)




![3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529504.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7529517.png)

![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)